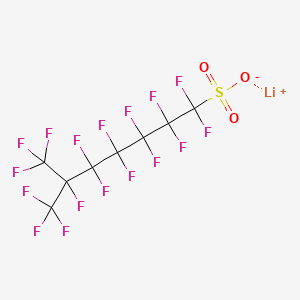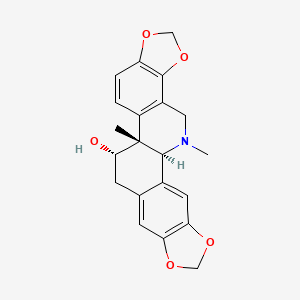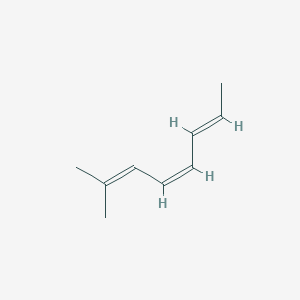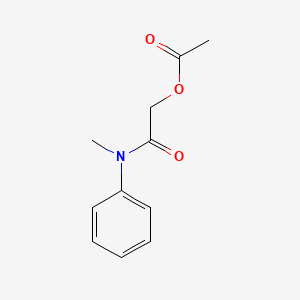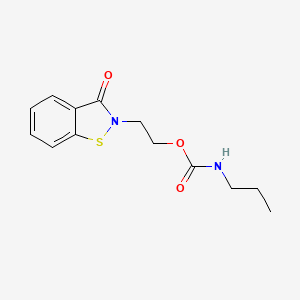
Diheptyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl maleate is an organic compound with the molecular formula C18H32O4 . It is an ester derived from maleic acid and heptyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diheptyl maleate is typically synthesized through the esterification of maleic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of maleic anhydride with heptyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of maleic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of heptyl succinate.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Maleic acid derivatives.
Reduction: Heptyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diheptyl maleate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing non-toxic plasticizers for medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent plasticizing properties.
Mécanisme D'action
The mechanism by which diheptyl maleate exerts its effects is primarily through its interaction with polymer matrices. It integrates into the polymer structure, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery without eliciting significant immune responses.
Comparaison Avec Des Composés Similaires
- Dibutyl maleate
- Diethyl maleate
- Dimethyl maleate
Comparison: Diheptyl maleate is unique due to its longer heptyl chain, which imparts greater flexibility and lower volatility compared to its shorter-chain counterparts like dibutyl maleate and diethyl maleate. This makes it particularly valuable in applications requiring enhanced plasticizing effects and stability.
Propriétés
Numéro CAS |
31983-42-3 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
diheptyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C18H32O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3/b14-13- |
Clé InChI |
KUUZQLFCCOGXKQ-YPKPFQOOSA-N |
SMILES isomérique |
CCCCCCCOC(=O)/C=C\C(=O)OCCCCCCC |
SMILES canonique |
CCCCCCCOC(=O)C=CC(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






